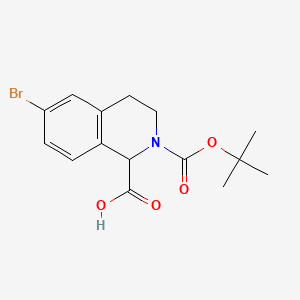
3-tert-butyl-(1H)-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-(1H)-indole-5-carbonitrile, also known as TBIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the indole family and has a molecular formula of C13H16N2.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell growth and proliferation. 3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer therapy.
Biochemical and physiological effects:
3-tert-butyl-(1H)-indole-5-carbonitrile has been shown to have a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antioxidant activity. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-tert-butyl-(1H)-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 3-tert-butyl-(1H)-indole-5-carbonitrile is also relatively unstable and can undergo degradation over time, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-tert-butyl-(1H)-indole-5-carbonitrile. One area of interest is the development of new derivatives and analogs of 3-tert-butyl-(1H)-indole-5-carbonitrile with improved properties and activity. Another area of interest is the investigation of the mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile and its potential targets in cells. Additionally, the use of 3-tert-butyl-(1H)-indole-5-carbonitrile as a fluorescent probe for imaging applications could be further explored.
Synthesemethoden
3-tert-butyl-(1H)-indole-5-carbonitrile can be synthesized through a multistep process starting from 3-nitrobenzaldehyde and tert-butylacetonitrile. The synthesis involves a series of reactions, including reduction, cyclization, and dehydration, resulting in the formation of 3-tert-butyl-(1H)-indole-5-carbonitrile as the final product.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-(1H)-indole-5-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 3-tert-butyl-(1H)-indole-5-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been shown to exhibit cytotoxic activity against cancer cells and has the potential to be developed into a new class of anticancer agents.
In materials science, 3-tert-butyl-(1H)-indole-5-carbonitrile has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. It has also been studied as a potential fluorescent probe for imaging applications.
Eigenschaften
CAS-Nummer |
1207426-47-8 |
|---|---|
Produktname |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.269 |
IUPAC-Name |
3-tert-butyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3 |
InChI-Schlüssel |
WNUZRANJMHECIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N |
Synonyme |
3-tert-butyl-(1H)-indole-5-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)

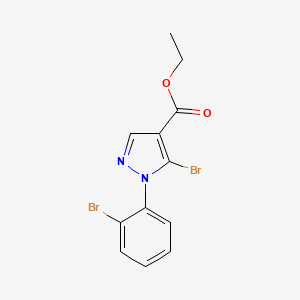



![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

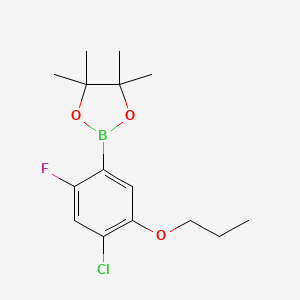
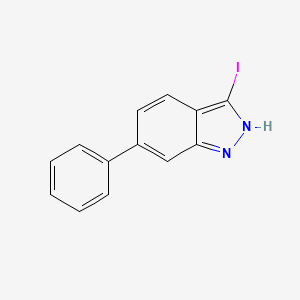
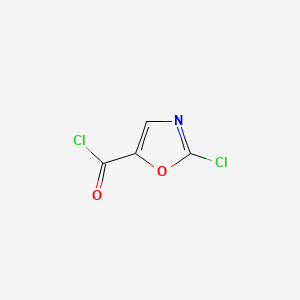
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
